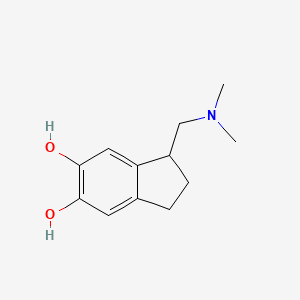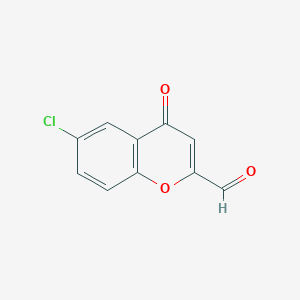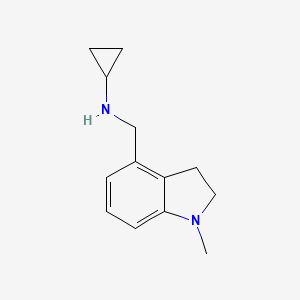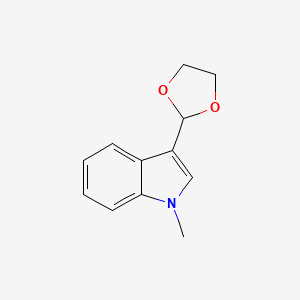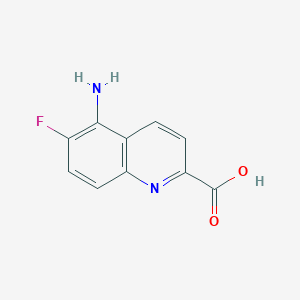
5-Amino-6-fluoroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-6-fluoroquinoline-2-carboxylic acid is a quinoline derivative with a fluorine atom at the 6th position and an amino group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-fluoroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of an intermediate product, which is then further reacted with various substituted amines to yield the desired quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation techniques. These methods offer advantages such as shorter reaction times (110-210 seconds) and higher yields (91-96%) compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles.
Cyclization reactions: Formation of fused ring systems.
Cross-coupling reactions: Formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization reactions: Catalysts like palladium or copper.
Cross-coupling reactions: Reagents such as boronic acids and palladium catalysts.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular viability and apoptosis.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ATPase domain of human topoisomerase IIα, leading to the stabilization of DNA strand breaks and subsequent apoptosis in cancer cells . This dual targeting mechanism is crucial for its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
5-Amino-6-fluoroquinoline-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom, which enhances its biological activity and specificity compared to other fluoroquinolines .
Eigenschaften
Molekularformel |
C10H7FN2O2 |
|---|---|
Molekulargewicht |
206.17 g/mol |
IUPAC-Name |
5-amino-6-fluoroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,12H2,(H,14,15) |
InChI-Schlüssel |
JCQDJFHCVOSGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C(=C(C=C2)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


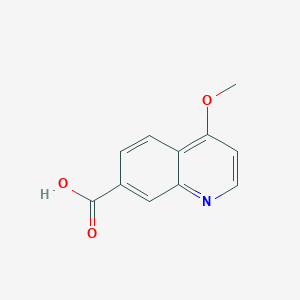
![3-(1-Methylimidazo[1,5-a]pyridin-3-yl)propanoic acid](/img/structure/B11896831.png)
![Thiazolo[4,5-h]isoquinolin-2(3H)-one](/img/structure/B11896835.png)


![4-Amino-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11896878.png)
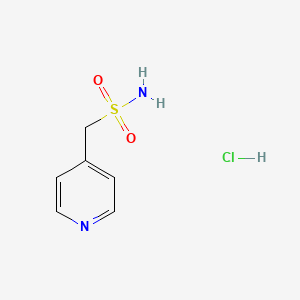
![Methyl 5-cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11896881.png)
